Cholesterol Hydrocinnamate
Overview
Description
Cholesterol Hydrocinnamate is a non-polar, microcapsule-encapsulated solid that has been shown to be reversibly endothermic . The transition from the solid phase to the liquid phase occurs at approximately 20°C and is accompanied by a change in color from red to yellow .
Molecular Structure Analysis
Cholesterol Hydrocinnamate contains a total of 96 bonds; 42 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 ester .
Physical And Chemical Properties Analysis
Cholesterol Hydrocinnamate is a non-polar, microcapsule-encapsulated solid that transitions from the solid phase to the liquid phase at approximately 20°C . More detailed physical and chemical properties specific to Cholesterol Hydrocinnamate were not found in the search results.
Scientific Research Applications
Lipid-Lowering Effects : Studies have shown that hydroxycinnamate derivatives, such as 4-Hydroxycinnamate and 3,4-di(OH)-hydrocinnamate, can significantly lower plasma and hepatic cholesterol and triglyceride levels in rats fed high-cholesterol diets (Lee et al., 2003); (Lee et al., 2001).
Antioxidant Properties : Research indicates that hydroxycinnamic acids, including chlorogenic, caffeic, ferulic, and p-coumaric acids, display significant antioxidant activities in lipid systems. They can increase the resistance of LDL (low-density lipoprotein) to oxidation and prevent oxidative modification of LDL apoprotein B100 (Castelluccio et al., 1995).
Effects on Cholesterol Biosynthesis : Estrogens such as 17-(3-hydroxy-1-propmyl)-3-methoxyestra-1,1,5(10)-17β-ol 17α-hydrocinnamate have been shown to inhibit cholesterol biosynthesis at specific stages in liver homogenates of rats (Merola et al., 1968).
Synthesis and Applications of Cholesterol Derivatives : Recent developments in the chemistry of cholesterol derivatives, including cholesterol hydrocinnamate, have found applications ranging from drug delivery to the creation of cholesterol-based liquid crystals and gelators (Albuquerque et al., 2018).
Anticholesterolemic Effects of Derivatives : Synthetic derivatives of hydrocinnamate have been investigated for their lipid-lowering efficacy, showing effectiveness in reducing plasma and hepatic cholesterol and triglycerides (Kim et al., 2005).
Antioxidant Activity in Nanoparticles : Cholesteryl esters of cinnamic acid derivatives, including cholesteryl hydroxycinnamates, have been studied for their radical scavenging efficiency, indicating potential as inhibitors of lipid oxidation (Kalitchin et al., 1997).
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-13,15,25-26,29-33H,9-11,14,16-24H2,1-5H3/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNKAGLPVPTLGB-ZOJFKXTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol Hydrocinnamate | |
CAS RN |
14914-99-9 | |
Record name | Cholesteryl dihydrocinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14914-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-ene-3-β-yl dihydrocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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